![molecular formula C9H9BF4O4 B1431444 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1793003-82-3](/img/structure/B1431444.png)
3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
“3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has been studied for its physicochemical, structural, antimicrobial, and spectroscopic properties . It is commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of boronic acids, including “3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid”, is a fairly recent development in medicinal chemistry . The use of boron in the design of drugs has been reported over the last decade .Molecular Structure Analysis
This compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis
The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of a substituent, with the ortho isomer being the least acidic . Further studies on the chemical reactions of this compound are needed for a comprehensive understanding.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.97 . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect .Scientific Research Applications
Synthesis of Liquid Crystalline Compounds
This compound can be used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings, which have potential applications in advanced display technologies .
Development of Leukotriene B4 Receptor Agonists
It may also be utilized in the synthesis of o-phenylphenols, which act as potent leukotriene B4 receptor agonists. These are significant in the treatment of inflammatory diseases .
Creation of P2X7 Antagonists
Another application is the precursor role it plays in the synthesis of multisubstituted purines, which serve as P2X7 antagonists. These are important in the treatment of pain .
Aldosterone Synthase Inhibitors
The compound can be involved in synthesizing heteroaryl substituted tetrahydropyrroloijquinolinone derivatives, which act as aldosterone synthase inhibitors. This has implications for treating conditions like hypertension and heart failure .
Antitumor Agents
It can also be used as a reactant for the preparation of inhibitors of kinesin spindle protein (KSP), which have potential use as antitumor agents .
Functionalization via Lithiation
The compound may be functionalized via lithiation and reaction with electrophiles, leading to a variety of derivatives with potential applications in medicinal chemistry .
Conjugate Addition Reactions
It could be used in selective rhodium-catalyzed conjugate addition reactions, which are valuable synthetic methods in organic chemistry .
Synthesis of Biologically Active Compounds
Lastly, it serves as a precursor commonly used in the synthesis of biologically active compounds, including those with potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular effect of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of new organic compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid. For instance, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
[3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNMKFPYPKBZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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